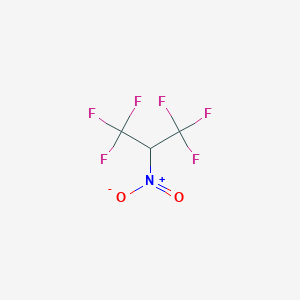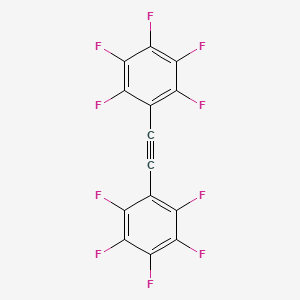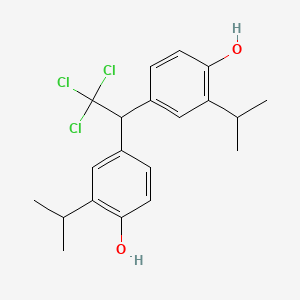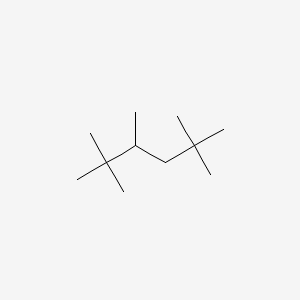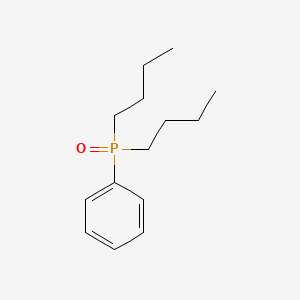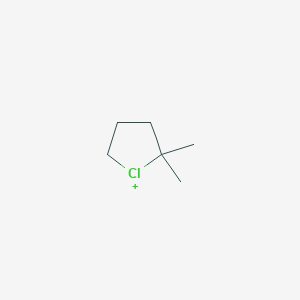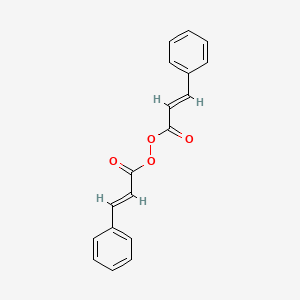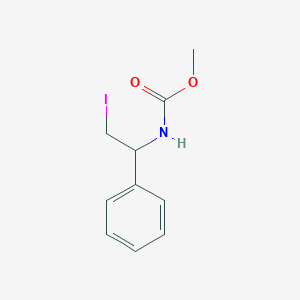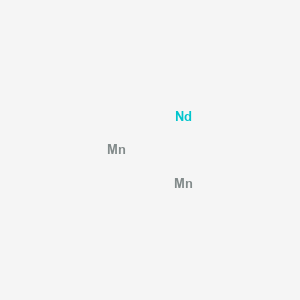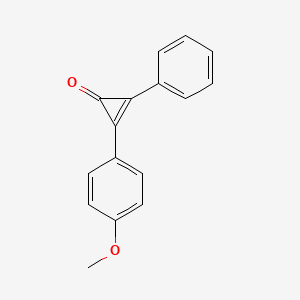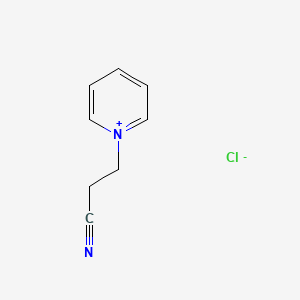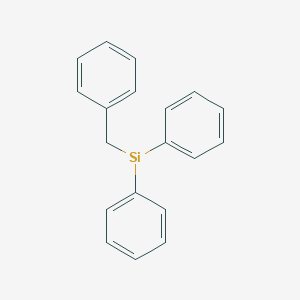
Benzyl(diphenyl)silicon
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl(diphenyl)silicon is an organosilicon compound characterized by the presence of a silicon atom bonded to a benzyl group and two phenyl groups. This compound is part of a broader class of organosilicon compounds, which are known for their diverse applications in various fields due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Benzyl(diphenyl)silicon can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with diphenylsilane in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature, and may require a solvent such as toluene to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: Benzyl(diphenyl)silicon undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert this compound to simpler organosilicon compounds.
Substitution: The benzyl or phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane, while substitution reactions can produce a variety of functionalized organosilicon compounds.
科学的研究の応用
Benzyl(diphenyl)silicon has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Organosilicon compounds, including this compound, are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into the potential use of organosilicon compounds in drug delivery systems and as therapeutic agents.
Industry: this compound is utilized in the production of silicone-based materials, which are used in a variety of industrial applications, including sealants, adhesives, and coatings.
作用機序
The mechanism by which benzyl(diphenyl)silicon exerts its effects involves interactions with various molecular targets and pathways. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in a wide range of chemical reactions. These interactions can influence the reactivity and stability of the compound, making it useful in various applications.
類似化合物との比較
Diphenylsilane: Similar to benzyl(diphenyl)silicon but lacks the benzyl group.
Triphenylsilane: Contains three phenyl groups bonded to silicon.
Phenylsilane: Contains a single phenyl group bonded to silicon.
Uniqueness: this compound is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical properties. The combination of these groups allows for a broader range of reactivity and applications compared to similar compounds that lack one of these groups.
特性
CAS番号 |
18676-90-9 |
|---|---|
分子式 |
C19H17Si |
分子量 |
273.4 g/mol |
InChI |
InChI=1S/C19H17Si/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 |
InChIキー |
XVDGUXYOXCNUBD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C[Si](C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


